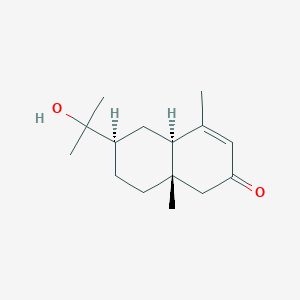
Isopterocarpolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopterocarpolone is a natural product found in Pterocarpus santalinus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Structural Characterization
Isopterocarpolone was first isolated from the Streptomyces species RM-14-6, marking a significant discovery as it was previously considered primarily a plant metabolite from Pterocarpus santalinus . The compound's structure was elucidated using advanced techniques such as 1D and 2D NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) . Its absolute configuration has been determined to be 5R, 7R, 10S, which is essential for understanding its biological activity .
Pharmacological Potential
Despite its promising structural features, initial studies have indicated that this compound exhibits limited biological activity in terms of antibacterial, antifungal, and cytotoxic properties. Specifically, it was found to be inactive in various assays designed to test these activities . However, the exploration of its biosynthetic pathways suggests that it may participate in unique enzymatic transformations that could lead to novel derivatives with enhanced biological properties .
Industrial Applications
The potential applications of this compound extend beyond pharmacology into industrial sectors:
- Natural Product Synthesis : The compound serves as a valuable precursor for synthesizing other bioactive terpenoids. Its unique structure can be modified through chemical reactions to create derivatives with improved efficacy or novel functionalities.
- Biosynthetic Research : As a product of Streptomyces, this compound plays a role in understanding microbial biosynthesis. Research into its production mechanisms may reveal new pathways for generating valuable natural products .
Case Study 1: Isolation and Characterization
In a study conducted by Nakano et al., this compound was isolated from an Appalachian isolate of Streptomyces species RM-14-6. This research highlighted the compound's structural characteristics and its potential biosynthetic implications, paving the way for further investigations into its applications in natural product chemistry .
Case Study 2: Terpenoid Production
A review of actinomycetes' capabilities revealed that this compound is among several terpenoids produced by these bacteria. The study emphasized the importance of such compounds in developing new pharmaceuticals and bioproducts .
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Chemical Structure | Sesquiterpene with configuration 5R, 7R, 10S |
| Source | Isolated from Streptomyces species RM-14-6 |
| Biological Activity | Inactive in antibacterial, antifungal, and cytotoxicity assays |
| Potential Applications | Natural product synthesis; biosynthetic research; precursor for bioactive derivatives |
| Research Implications | Understanding microbial biosynthesis; exploring enzymatic transformations |
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(4aR,6R,8aS)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-7-12(16)9-15(4)6-5-11(8-13(10)15)14(2,3)17/h7,11,13,17H,5-6,8-9H2,1-4H3/t11-,13+,15+/m1/s1 |
Clave InChI |
FHYDKOXNQTYJEV-ZLDLUXBVSA-N |
SMILES isomérico |
CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
SMILES canónico |
CC1=CC(=O)CC2(C1CC(CC2)C(C)(C)O)C |
Sinónimos |
isopterocarpolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















